2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
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Description
2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide, also known as Nedisertib, is DNA activated protein kinase (DNA-PK) . DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks (DSBs), and it plays a crucial role in maintaining genomic stability .
Mode of Action
Nedisertib acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its catalytic activity . This inhibition prevents the repair of DSBs through the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs in cells .
Biochemical Pathways
By inhibiting DNA-PK, Nedisertib disrupts the NHEJ pathway, leading to an accumulation of DSBs . The persistence of these DSBs can cause cell cycle arrest and eventually lead to cell death, particularly in cancer cells that rely heavily on the NHEJ pathway for survival .
Result of Action
The inhibition of DNA-PK by Nedisertib leads to an increased number of persistent DSBs in cancer cells . This can sensitize cancer cells to treatments like ionizing radiation (IR) and other DSB-inducing agents, enhancing their effectiveness . In preclinical studies, Nedisertib has been shown to potentiate the antitumor activity of IR, leading to complete tumor regression at non-toxic doses .
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-32-25-16-15-23(28-29-25)18-7-11-21(12-8-18)27-24(30)17-33-22-13-9-20(10-14-22)26(31)19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCYOKMVDLLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.